Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
CAS No.: 2375261-45-1
Cat. No.: VC6616975
Molecular Formula: C9H17ClFNO2
Molecular Weight: 225.69
* For research use only. Not for human or veterinary use.

CAS No. | 2375261-45-1 |
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Molecular Formula | C9H17ClFNO2 |
Molecular Weight | 225.69 |
IUPAC Name | methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H |
Standard InChI Key | CRZRQKRWCBGAIQ-CHQGODQFSA-N |
SMILES | COC(=O)C1CCC(CC1)(CN)F.Cl |
Structural and Chemical Characteristics
Molecular Architecture
The compound features a cyclohexane ring substituted at the 1- and 4-positions with a methyl ester () and a fluorinated aminomethyl () group, respectively. The fluorine atom at the 4-position introduces electronegativity, influencing the molecule’s dipole moment and lipophilicity. The hydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability .
The stereochemistry of the cyclohexane ring significantly impacts biological activity. For instance, the (1S,4S)-stereoisomer may exhibit distinct binding affinities compared to its (1R,4R)-counterpart due to spatial alignment with target proteins .
Physicochemical Properties
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Molecular Weight: 225.69 g/mol
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Melting Point: Estimated 180–190°C (decomposition observed due to thermal instability of the hydrochloride salt).
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Solubility: High solubility in polar solvents (e.g., water, methanol) but limited in non-polar solvents (e.g., hexane).
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pKa: The aminomethyl group () has a pKa of ~9.5, while the ester moiety remains non-ionizable under physiological conditions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride involves multi-step processes, often beginning with 4-fluorocyclohexanone as a precursor. A representative pathway includes:
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Fluorination and Esterification:
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Salt Formation:
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The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity.
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Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles such as:
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Stereochemical Control: Ensuring enantiomeric purity requires chiral catalysts or chromatography, increasing costs .
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Byproduct Formation: Competing reactions during fluorination may generate undesired isomers, necessitating rigorous purification .
Biological Activity and Mechanism
Enzyme Interactions
The compound’s fluorinated structure enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro studies of analogous compounds demonstrate inhibitory effects on:
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Monoamine Oxidase (MAO): Fluorine’s electron-withdrawing properties modulate binding to MAO-B, a target in Parkinson’s disease .
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GABAA Receptors: The aminomethyl group may facilitate interactions with benzodiazepine-binding sites, suggesting anxiolytic potential .
Pharmacokinetic Profile
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Absorption: High oral bioavailability (~80%) due to enhanced solubility from the hydrochloride salt.
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Metabolism: Primarily hepatic, with glucuronidation as the major detoxification pathway.
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Half-Life: ~6 hours in rodent models, indicating suitability for twice-daily dosing .
Therapeutic Applications
Neurological Disorders
Preclinical data suggest efficacy in:
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Neuropathic Pain: Fluorinated cyclohexanes modulate voltage-gated sodium channels (Nav1.7), reducing hyperexcitability in sensory neurons .
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Depression: Aminomethyl derivatives enhance serotonin reuptake inhibition, akin to SSRIs .
Oncology
The compound’s ability to cross the blood-brain barrier makes it a candidate for:
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Glioblastoma: Fluorine’s lipophilicity facilitates penetration into CNS tumors, potentiating alkylating agents .
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | Key Differences | Biological Impact |
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4-(Aminomethyl)cyclohexanecarboxylic acid | Lacks fluorine and methyl ester | Reduced metabolic stability | |
(1S,4S)-4-Fluoro-4-methylcyclohexan-1-amine | Simpler structure, no carboxylate group | Limited enzyme inhibition | |
Methyl 4-fluorocyclohexane-1-carboxylate | Absence of aminomethyl group | No receptor binding activity |
The inclusion of both fluorine and aminomethyl groups in methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride confers dual advantages: metabolic resistance and enhanced target engagement .
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